

In-Depth Technical Guide to 2H-Pyran-3,5(4H,6H)-dione

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Compound of Interest

Compound Name: 2H-pyran-3,5(4H,6H)-dione

Cat. No.: B1330586

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of **2H-pyran-3,5(4H,6H)-dione** (CAS No. 61363-56-2). This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical and Physical Properties

2H-Pyran-3,5(4H,6H)-dione, also known as tetrahydropyran-3,5-dione, is a cyclic dione with the molecular formula $C_5H_6O_3$ and a molecular weight of 114.10 g/mol [\[1\]](#)[\[2\]](#). It is a derivative of pyran and is utilized as an intermediate in the synthesis of various pharmaceutical and chemical compounds.[\[2\]](#)

Property	Value	Source
CAS Number	61363-56-2	[1]
Molecular Formula	$C_5H_6O_3$	[1] [2]
Molecular Weight	114.10 g/mol	[1]
Synonyms	Tetrahydropyran-3,5-dione	[1]
Predicted pKa	9.24 ± 0.20	[3]
Storage Temperature	2-8°C	[3]

Spectroscopic Data

Detailed experimental spectroscopic data for **2H-pyran-3,5(4H,6H)-dione** is not readily available in public spectral databases. However, predicted spectral data can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

While experimental spectra are not available, predicted ^1H and ^{13}C NMR spectra can be found through some chemical database resources.[3] These predictions are based on computational algorithms and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of **2H-pyran-3,5(4H,6H)-dione** is expected to show strong absorption bands characteristic of its functional groups.

Functional Group	Vibration	Predicted Wavenumber (cm^{-1})
C=O (Ketone)	Stretch	~1715
C-O-C (Ether)	Asymmetric Stretch	1050 - 1150
C-H (Alkane)	Stretch	2850 - 3000

Note: These are general predicted ranges for the functional groups present in the molecule.

Mass Spectrometry (MS)

The mass spectrum of **2H-pyran-3,5(4H,6H)-dione** would show a molecular ion peak (M^+) corresponding to its molecular weight (114.10). The fragmentation pattern would be influenced by the presence of the ketone and ether functionalities.

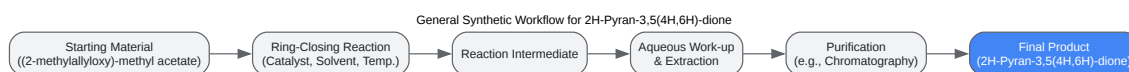
Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of **2H-pyran-3,5(4H,6H)-dione** is not extensively documented in readily accessible literature. However, a general synthetic approach has been mentioned.

Ring-Closing Reaction

One reported method involves a ring-closing reaction starting from (2-methylallyloxy)-methyl acetate.^[2] The specifics of the reaction conditions, including the catalyst, solvent, and temperature, are not provided in the available literature.

A generalized workflow for a potential synthesis is outlined below:



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Caption: General workflow for the synthesis of **2H-pyran-3,5(4H,6H)-dione**.

Analogy to Dihydro-2H-pyran-3(4H)-one Synthesis

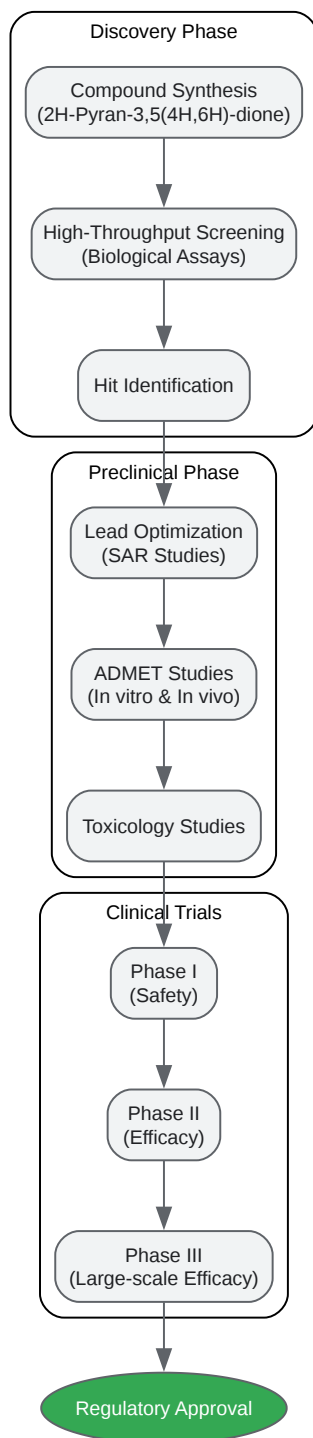
A practical synthetic procedure for the structurally similar dihydro-2H-pyran-3(4H)-one has been reported, commencing from α -ketoglutaric acid in a four-step process.^[4] This methodology, involving cyclization and functional group manipulation, could potentially be adapted for the synthesis of the target dione.

Biological Activity and Signaling Pathways

The specific biological activities and signaling pathways of **2H-pyran-3,5(4H,6H)-dione** have not been extensively studied. However, the broader class of pyran derivatives is known to exhibit a range of biological activities, including antimicrobial and antitumor properties. The presence of the dione functionality may confer unique reactivity and biological targets.

Given the lack of specific data on the mechanism of action, a diagram illustrating a hypothetical drug discovery and development workflow is provided below. This represents a logical progression from a synthesized compound to a potential therapeutic agent.

Hypothetical Drug Discovery Workflow

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Caption: Hypothetical workflow for drug discovery and development.

Conclusion

2H-Pyran-3,5(4H,6H)-dione is a chemical intermediate with potential for further exploration in medicinal chemistry and materials science. This guide summarizes the currently available information. Further research is required to fully elucidate its spectroscopic properties, develop detailed and optimized synthetic protocols, and investigate its biological activities and potential mechanisms of action. The provided workflows offer a conceptual framework for the synthesis and potential therapeutic development of this and related compounds.

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